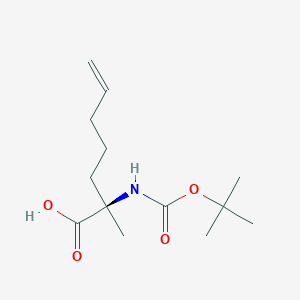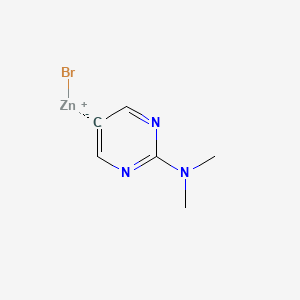
(2-(Dimethylamino)pyrimidin-5-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry. The presence of the zinc atom in the compound makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(Dimethylamino)pyrimidine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2-(Dimethylamino)pyrimidine+ZnBr2→(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of automated systems ensures consistent quality and yield of the product. The compound is then dissolved in THF to achieve the desired concentration of 0.25 M.
化学反応の分析
Types of Reactions
(2-(Dimethylamino)pyrimidin-5-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The presence of a base, such as triethylamine, can also enhance the reaction efficiency.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
Chemistry
In chemistry, (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This makes it a valuable tool in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of new pharmaceuticals and biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to facilitate the formation of carbon-carbon bonds makes it a versatile reagent in various industrial processes.
作用機序
The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the transfer of the pyrimidinyl group to a palladium or nickel catalyst, followed by the formation of a new carbon-carbon bond with an electrophilic partner. The zinc atom in the compound acts as a stabilizing agent, facilitating the transfer of the pyrimidinyl group and enhancing the reaction efficiency.
類似化合物との比較
Similar Compounds
(2-(Dimethylamino)pyridine): This compound is similar in structure but lacks the zinc atom, making it less effective in cross-coupling reactions.
(2-(Dimethylamino)pyrimidin-5-yl)zinc chloride: Similar to the bromide variant, but with a chloride ion instead of bromide. It may exhibit different reactivity and solubility properties.
Uniqueness
The presence of the zinc atom in (2-(Dimethylamino)pyrimidin-5-yl)zinc bromide makes it particularly effective in facilitating cross-coupling reactions, which are essential for forming carbon-carbon bonds. This unique feature distinguishes it from other similar compounds and enhances its utility in organic synthesis.
特性
分子式 |
C6H8BrN3Zn |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
bromozinc(1+);N,N-dimethyl-5H-pyrimidin-5-id-2-amine |
InChI |
InChI=1S/C6H8N3.BrH.Zn/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
IWFPMOVTTTXEHR-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=NC=[C-]C=N1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


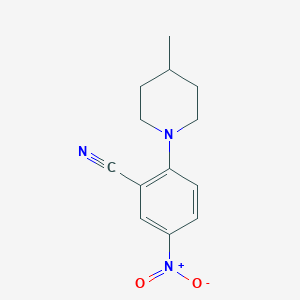
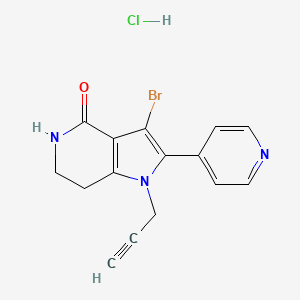
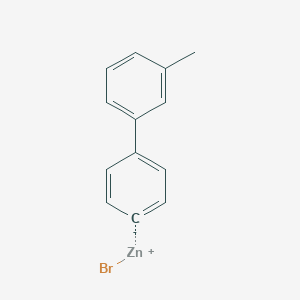
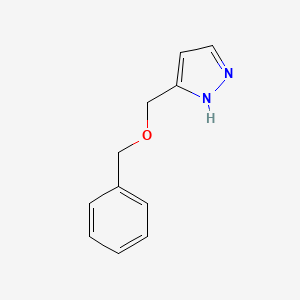
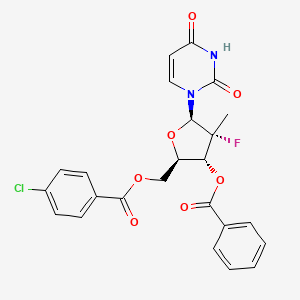


![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
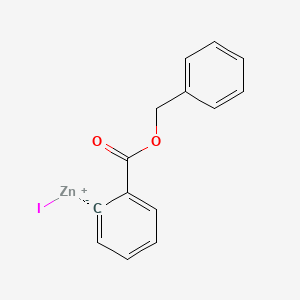
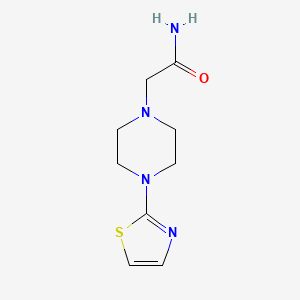
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)

